molecular formula C17H25NO2S B14228016 Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- CAS No. 824403-04-5

Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl-

Cat. No.: B14228016
CAS No.: 824403-04-5
M. Wt: 307.5 g/mol
InChI Key: GXMYQJWAEWEEQF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce sulfonamide groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potentially as a drug candidate or lead compound for developing new therapeutics.

    Industry: As a component in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with broad applications.

    N-(2-butyl-2-cyclohexen-1-yl)-4-methyl-amine: A related amine compound.

    4-Methylbenzenesulfonamide: Another sulfonamide with a different substitution pattern.

Uniqueness

Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

CAS No.

824403-04-5

Molecular Formula

C17H25NO2S

Molecular Weight

307.5 g/mol

IUPAC Name

N-(2-butylcyclohex-2-en-1-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H25NO2S/c1-3-4-7-15-8-5-6-9-17(15)18-21(19,20)16-12-10-14(2)11-13-16/h8,10-13,17-18H,3-7,9H2,1-2H3

InChI Key

GXMYQJWAEWEEQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CCCCC1NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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